molecular formula C22H25N7O2 B10985434 N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide

N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No.: B10985434
M. Wt: 419.5 g/mol
InChI Key: INWRLXBBEWRQOC-UHFFFAOYSA-N
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Description

N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole core, a pyridine ring, and an oxadiazole moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide typically involves multiple steps, starting with the preparation of the benzimidazole core. This is followed by the introduction of the dimethylamino propyl group and the subsequent coupling with the pyridine and oxadiazole moieties. Common reagents used in these reactions include dimethylamine, pyridine-4-carboxylic acid, and various coupling agents such as EDCI or DCC. The reaction conditions often involve refluxing in solvents like dichloromethane or acetonitrile, with purification steps including column chromatography and recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or pyridine rings, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of benzimidazole, pyridine, and oxadiazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H25N7O2

Molecular Weight

419.5 g/mol

IUPAC Name

N-[1-[3-(dimethylamino)propyl]benzimidazol-5-yl]-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanamide

InChI

InChI=1S/C22H25N7O2/c1-28(2)12-3-13-29-15-24-18-14-17(4-5-19(18)29)25-20(30)6-7-21-26-22(27-31-21)16-8-10-23-11-9-16/h4-5,8-11,14-15H,3,6-7,12-13H2,1-2H3,(H,25,30)

InChI Key

INWRLXBBEWRQOC-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C=NC2=C1C=CC(=C2)NC(=O)CCC3=NC(=NO3)C4=CC=NC=C4

Origin of Product

United States

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